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Compound of Interest

Compound Name:
2-Chloro-1-ethynyl-4-

fluorobenzene

CAS No.: 1057670-02-6

Cat. No.: B3363835

Get Quote

Application Note: 2-Chloro-1-ethynyl-4-fluorobenzene as a Strategic Pharmaceutical

Intermediate

Part 1: Executive Summary & Strategic Value
2-Chloro-1-ethynyl-4-fluorobenzene (CAS: 1057670-02-6) is a high-value "privileged

structure" building block used extensively in the synthesis of negative allosteric modulators

(NAMs) and enzyme inhibitors. Its utility stems from its unique trisubstituted benzene core,

which offers three distinct chemical handles for divergent synthesis:

The Terminal Alkyne (C1): A versatile handle for Sonogashira cross-coupling (C-C bond

formation) or Click Chemistry (1,2,3-triazole formation).

The Fluorine Atom (C4): Strategically placed para to the alkyne to block metabolic oxidation

(p-hydroxylation), significantly increasing the half-life (

) of drug candidates.
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The Chlorine Atom (C2): Provides steric bulk to induce beneficial conformational twisting

(atropisomerism control) and serves as a latent handle for subsequent metal-catalyzed

functionalization.

Key Therapeutic Areas:

Neurology: Synthesis of mGluR5 antagonists (Anxiety, Depression, Fragile X Syndrome).[1]

Infectious Disease: Inhibitors of Menaquinone biosynthesis (Tuberculosis).[2]

Materials Science: Precursor for fluorinated organic semiconductors.

Part 2: Chemical Profile & Technical Specifications
Property Specification

IUPAC Name 2-Chloro-1-ethynyl-4-fluorobenzene

Common Name 2-Chloro-4-fluorophenylacetylene

CAS Number 1057670-02-6

Molecular Formula C₈H₄ClF

Molecular Weight 154.57 g/mol

Appearance
Low-melting solid or colorless to pale yellow

liquid

Boiling Point ~180°C (Predicted)

Solubility
Soluble in DCM, THF, Toluene, DMF; Insoluble

in water

Storage
2–8°C, Inert atmosphere (Argon/Nitrogen),

Protect from light

Part 3: Critical Applications & Mechanisms
Synthesis of mGluR5 Antagonists
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The metabotropic glutamate receptor 5 (mGluR5) is a primary target for treating anxiety and

addiction.[1][3] First-generation antagonists like MPEP and MTEP utilized a phenylethynyl core.

[1]

Role of Intermediate: The introduction of the 2-chloro and 4-fluoro substituents onto the

phenyl ring creates "Next-Generation" antagonists.

Mechanism:[2] The 4-fluoro group prevents rapid metabolism by CYP450 enzymes. The 2-

chloro group introduces steric clash with the heteroaryl ring (e.g., pyridine or thiazole)

coupled to the alkyne, locking the molecule in a bioactive conformation that favors

allosteric binding pockets.

Antibacterial Drug Discovery (Menaquinone Inhibitors)
Recent studies (e.g., S. Sukheja et al.) have utilized this intermediate to synthesize inhibitors of

Mycobacterium tuberculosis.[2]

Role: The alkyne serves as a linker to couple the fluorinated phenyl ring to a biaryl core,

disrupting the electron transport chain in bacteria.

Part 4: Visualization of Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways accessible from this single

intermediate.
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Figure 1: Divergent synthetic utility of 2-Chloro-1-ethynyl-4-fluorobenzene in medicinal

chemistry.

Part 5: Detailed Experimental Protocols
Protocol A: Optimized Sonogashira Coupling (mGluR5
Scaffold)
This protocol is optimized to minimize homocoupling (Glaser coupling) of the alkyne, a common

side reaction.

Materials:

2-Chloro-1-ethynyl-4-fluorobenzene (1.0 equiv)[4]

2-Bromopyridine (or relevant heteroaryl halide) (1.1 equiv)

Pd(PPh₃)₂Cl₂ (3 mol%)

CuI (2 mol%)

Triethylamine (Et₃N) (3.0 equiv)

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology:

Degassing: In a flame-dried Schlenk flask, place the aryl halide, Pd catalyst, and CuI.

Evacuate and backfill with Argon (3 cycles). Why: Oxygen promotes homocoupling of the

alkyne.

Solvation: Add degassed THF and Et₃N via syringe.

Addition: Add 2-Chloro-1-ethynyl-4-fluorobenzene dropwise as a solution in THF over 15

minutes at room temperature. Why: Slow addition keeps the concentration of free alkyne low

relative to the metal catalyst, favoring cross-coupling over dimerization.

Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
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Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Copper), then brine. Dry

over Na₂SO₄.

Purification: Flash column chromatography.

Troubleshooting:

Issue: Homocoupling product observed (dimer).

Solution: Increase the efficiency of degassing (freeze-pump-thaw) or switch to a "Copper-

free" Sonogashira variant using Pd(OAc)₂/XPhos if the substrate is sensitive.

Protocol B: Regioselective Click Reaction (Triazole
Synthesis)
Used for generating fragment libraries or bioconjugation.

Materials:

2-Chloro-1-ethynyl-4-fluorobenzene (1.0 equiv)[4]

Organic Azide (R-N₃) (1.0 equiv)

CuSO₄·5H₂O (10 mol%)

Sodium Ascorbate (20 mol%)

Solvent: t-BuOH/H₂O (1:1)

Step-by-Step Methodology:

Preparation: Suspend the alkyne and the azide in the t-BuOH/H₂O mixture.

Catalyst Generation: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate

solution. Why: Ascorbate reduces Cu(II) to the active Cu(I) species in situ, avoiding oxidation

issues.
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Reaction: Stir vigorously at room temperature for 12 hours. The product often precipitates

out of the aqueous mixture.

Workup: Filter the precipitate or extract with DCM. No column chromatography is usually

required if conversion is high.

Part 6: Safety & Handling (The "Self-Validating"
Safety System)
Warning: Terminal acetylenes can be unstable. While this fluorinated derivative is relatively

stable, standard alkyne precautions apply.

Thermal Stability: Do not distill the neat liquid at atmospheric pressure; use high vacuum (<5

mmHg) and keep bath temperature below 80°C to prevent polymerization.

Heavy Metals: Acetylenes form explosive acetylides with Copper (I) in the dry state. When

using CuI in Protocol A, ensure all waste streams are quenched with acidic NH₄Cl before

disposal.

Storage: Store under Argon at 4°C. If the liquid turns dark yellow/brown, filter through a small

pad of silica gel before use to remove oligomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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